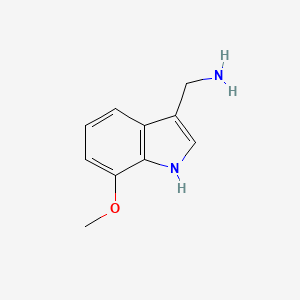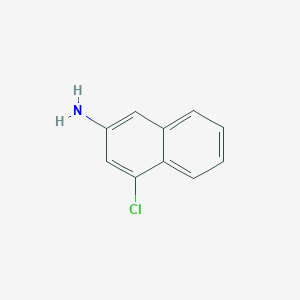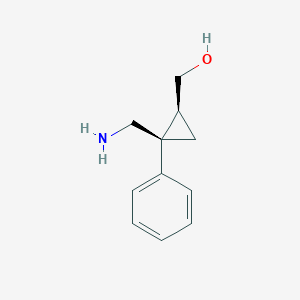![molecular formula C13H11N B11911247 2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
2-methyl-3H-benzo[e]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3H-benzo[e]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, with a methyl group attached to the second carbon of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzo[e]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3H-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-3H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-methyl-3H-benzo[e]indole exerts its effects involves interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and nucleic acids, leading to a range of biological activities. The exact pathways depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
3-Methylindole: Similar in structure but with the methyl group attached to the third carbon of the indole ring.
2-Phenylindole: Contains a phenyl group attached to the second carbon of the indole ring.
Uniqueness
2-Methyl-3H-benzo[e]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H11N |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-methyl-3H-benzo[e]indole |
InChI |
InChI=1S/C13H11N/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14-9/h2-8,14H,1H3 |
Clé InChI |
UYCFPYUIFROLFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)





![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)





